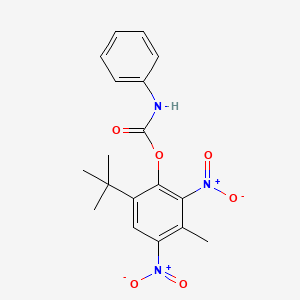
6-tert-Butyl-3-methyl-2,4-dinitrophenyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate is a chemical compound known for its unique structural properties and applications in various fields It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with methyl, dinitro, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate typically involves the reaction of 3-methyl-2,4-dinitro-6-tert-butyl-phenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4,6-dinitro-m-cresol
- 6-tert-butyl-3-methyl-2,4-dinitrophenol
- 6-(1,1-dimethylethyl)-3-methyl-2,4-dinitrophenol
Uniqueness
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38934-86-0 |
|---|---|
Molecular Formula |
C18H19N3O6 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O6/c1-11-14(20(23)24)10-13(18(2,3)4)16(15(11)21(25)26)27-17(22)19-12-8-6-5-7-9-12/h5-10H,1-4H3,(H,19,22) |
InChI Key |
GQFDNLTXTNLQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)NC2=CC=CC=C2)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


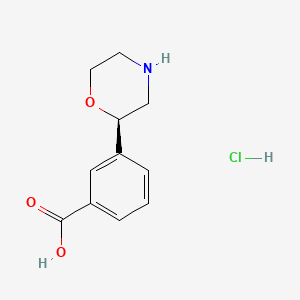
![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)
![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
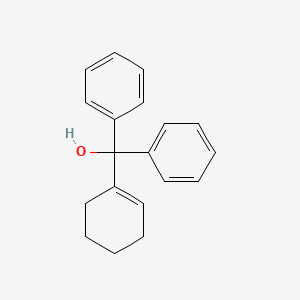
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)


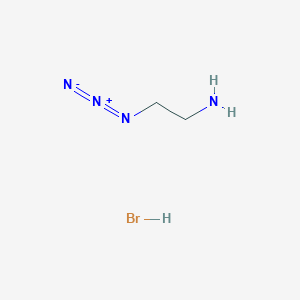

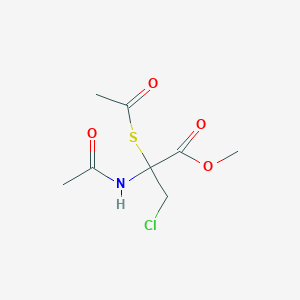
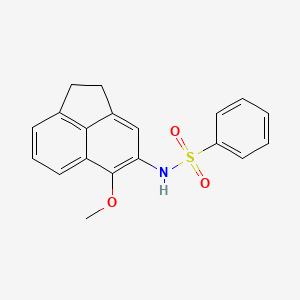
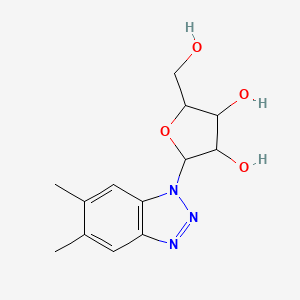
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
